molecular formula C16H16N2O5S B2730988 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 852389-14-1

2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid

Cat. No. B2730988
CAS RN: 852389-14-1
M. Wt: 348.37
InChI Key: HXVJPUQNFSHKIF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds often include transformations such as oxidations, aminations, halogenations, and C–C bond formations . Protodeboronation of alkyl boronic esters is a key step in many of these reactions .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of novel heterocyclic compounds using components related to 2-{[3-Cyano-5-(ethoxycarbonyl)-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid. For instance, studies have demonstrated one-pot synthesis methods to create 2H-Pyrano(3,2-a)indolizin-2-one derivatives, showcasing innovative approaches to generate complex heterocycles from simpler dihydropyridine derivatives under specific conditions, yielding the title compounds with varying degrees of efficiency (Kakehi, Ito, & Matsubara, 1995). Another example includes the synthesis of Schiff bases using 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amine, reflecting the compound's utility in forming base materials for further chemical reactions and potential applications in medicinal chemistry (Li Yan, 2010).

Biological Activity Potential

Although direct studies on the biological activities of this compound were not found, research into related compounds hints at potential applications in this area. The synthesis and antiulcer activity study of 1,4-dihydropyridines and their Mannich bases with sulfanilamide reveal the role of similar heterocyclic compounds in developing therapeutic agents, indicating a possible pathway for exploring the biological activities of the compound (Subudhi, Panda, & Bhatta, 2009).

Advanced Chemical Synthesis

Research into the formation of azulene derivatives from 2H-cyclohepta[b]furan-2-one derivatives further demonstrates the compound's relevance in synthetic organic chemistry. Such studies underscore the versatility of furan-based compounds in facilitating complex chemical transformations, leading to products with novel structures and potentially unique properties (Nozoe, Takase, Nakazawa, & Fukuda, 1971).

properties

IUPAC Name

2-[[3-cyano-5-ethoxycarbonyl-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-3-22-16(21)13-9(2)18-15(24-8-12(19)20)10(7-17)14(13)11-5-4-6-23-11/h4-6,14,18H,3,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVJPUQNFSHKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CO2)C#N)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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